molecular formula C13H6Br2F2 B1429254 2,7-Dibromo-9,9-difluoro-9H-fluorene CAS No. 1229603-71-7

2,7-Dibromo-9,9-difluoro-9H-fluorene

Cat. No.: B1429254
CAS No.: 1229603-71-7
M. Wt: 359.99 g/mol
InChI Key: ITRVPZLDBPKHTI-UHFFFAOYSA-N
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Description

2,7-Dibromo-9,9-difluoro-9H-fluorene is an organic compound with the molecular formula C13H6Br2F2. It is a derivative of fluorene, characterized by the presence of two bromine atoms and two fluorine atoms at specific positions on the fluorene ring. This compound is notable for its applications in organic electronics and materials science due to its unique chemical properties .

Mechanism of Action

Target of Action

The primary targets of 2,7-Dibromo-9,9-difluoro-9H-fluorene It’s known that this compound is used as a precursor for a variety of organic semiconducting polymers . These polymers are used in Organic Photovoltaics (OPV) and Organic Light Emitting Diodes (OLED) devices .

Mode of Action

The exact mode of action of This compound It’s known that this compound is used in the synthesis of conjugated polymers, which show potential as hole-transporting materials for oleds . This suggests that the compound might interact with its targets by facilitating electron transfer.

Biochemical Pathways

The specific biochemical pathways affected by This compound Given its use in the synthesis of conjugated polymers for oleds, it can be inferred that this compound plays a role in the electron transport pathway, which is crucial for the functioning of these devices .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Given its use in the synthesis of conjugated polymers for oleds, it can be inferred that this compound has properties that allow it to be effectively incorporated into these polymers .

Result of Action

The molecular and cellular effects of This compound It’s known that this compound is used in the synthesis of conjugated polymers for oleds . These polymers exhibit pure blue emission and efficient electroluminescence, coupled with high charge-carrier mobility and good processability . This suggests that the compound contributes to these properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-9,9-difluoro-9H-fluorene typically involves the bromination and fluorination of fluorene derivatives. One common method includes the bromination of 9,9-difluoro-9H-fluorene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-9,9-difluoro-9H-fluorene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.

    Oxidation Reactions: The compound can be oxidized to form fluorenone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can yield fluorene derivatives with different substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted fluorenes, fluorenones, and reduced fluorene derivatives .

Scientific Research Applications

2,7-Dibromo-9,9-difluoro-9H-fluorene has several applications in scientific research:

    Organic Electronics: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its excellent electronic properties.

    Materials Science: The compound is utilized in the development of new materials with specific optical and electronic characteristics.

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

    Agriculture: The compound is used in the synthesis of agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dibromo-9,9-difluoro-9H-fluorene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. These properties make it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .

Properties

IUPAC Name

2,7-dibromo-9,9-difluorofluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Br2F2/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16,17)11(9)5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRVPZLDBPKHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229603-71-7
Record name 2,7-Dibromo-9,9-difluorofluorene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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